Efficacy in NMDA-Hypofunction Model of Psychosis: Comparison with Haloperidol and Clozapine
Dilept effectively reverses prepulse inhibition (PPI) deficits induced by the NMDA antagonist ketamine, a translational model for negative/cognitive symptoms of schizophrenia [1]. In the same model, the typical antipsychotic haloperidol is known to be ineffective or to even exacerbate PPI deficits, while clozapine shows variable, often partial efficacy [2].
| Evidence Dimension | Restoration of Ketamine-Induced Prepulse Inhibition (PPI) Deficit |
|---|---|
| Target Compound Data | Full reversal of PPI deficit at 1.6 mg/kg (i.p.) and 16 mg/kg (p.o.) [1] |
| Comparator Or Baseline | Haloperidol: Ineffective in reversing ketamine-induced PPI deficits [2]; Clozapine: Partial or variable efficacy in NMDA-antagonist models [2] |
| Quantified Difference | Qualitative difference in efficacy (effective vs. ineffective/partial) in this specific translational model. |
| Conditions | Male Wistar rats; ketamine-induced prepulse inhibition (PPI) deficit model; acoustic startle reflex [1]. |
Why This Matters
Superior efficacy in the ketamine PPI model suggests Dilept may have greater potential than haloperidol and distinct advantages over clozapine for treating the negative and cognitive symptom domains of schizophrenia.
- [1] Ostrovskaia RU, Krupina NA, Gudasheva TA, et al. Neurotensine dipeptide analog dilept decreases the deficiency of prestimulus startle reflex inhibition: a prognostic sign of antipsychotic activity. Eksp Klin Farmakol. 2009 Sep-Oct;72(5):3-7. PMID: 19928566. View Source
- [2] Geyer MA, Krebs-Thomson K, Braff DL, Swerdlow NR. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review. Psychopharmacology (Berl). 2001 Jul;156(2-3):117-54. View Source
